4-(2-methoxyethyl)thiazol-2-amine
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Overview
Description
4-(2-Methoxyethyl)thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a 2-methoxyethyl group at the fourth position and an amino group at the second position. Thiazoles are known for their diverse biological activities and are integral to many pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)thiazol-2-amine typically involves the condensation of thiourea with an alpha-halo ketone. This reaction is carried out under controlled conditions to ensure the formation of the thiazole ring . Another method involves the reaction of a 2-acylamino-ketone with phosphorus pentasulfide, which facilitates the formation of the thiazole ring .
Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-(2-Methoxyethyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like topoisomerase, leading to DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
4-Methylthiazol-2-amine: Similar structure but with a methyl group instead of a 2-methoxyethyl group.
2-Aminothiazole: Lacks the 2-methoxyethyl substitution, making it less hydrophobic.
Uniqueness: 4-(2-Methoxyethyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and solubility properties. The presence of the 2-methoxyethyl group can enhance its interaction with hydrophobic targets and improve its pharmacokinetic properties .
Properties
CAS No. |
1565604-87-6 |
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Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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